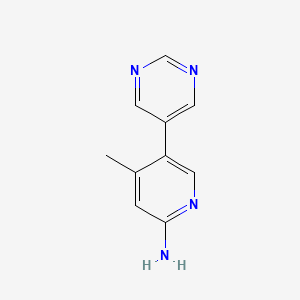

4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-methyl-5-pyrimidin-5-ylpyridin-2-amine |

InChI |

InChI=1S/C10H10N4/c1-7-2-10(11)14-5-9(7)8-3-12-6-13-4-8/h2-6H,1H3,(H2,11,14) |

InChI Key |

OAVLHGOVBKDTRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2=CN=CN=C2)N |

Origin of Product |

United States |

Comprehensive Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be a critical first step to confirm the elemental composition of 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact molecular formula. For the target compound, with a chemical formula of C10H10N4, the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass would provide strong evidence for the correct molecular formula, distinguishing it from other compounds with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton and carbon environments and their connectivity in this compound.

¹H NMR for Proton Environment and Connectivity

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, the methyl group, and the amine group. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would be analyzed to deduce the connectivity of the protons.

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). Each carbon atom in the pyridine and pyrimidine rings, as well as the methyl carbon, would be expected to produce a distinct signal. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the pyridine and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for instance, confirming the linkage between the pyridine and pyrimidine rings and the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Key Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings and the methyl group, usually observed around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine and pyrimidine rings, which would give rise to a series of bands in the 1400-1650 cm⁻¹ region.

N-H bending vibrations of the amine group, typically around 1550-1650 cm⁻¹.

C-N stretching vibrations in the 1250-1350 cm⁻¹ range.

C-H bending vibrations which provide information about the substitution pattern of the aromatic rings.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy would provide insights into the electronic structure of the molecule by measuring its absorption of UV and visible light. The spectrum would be characterized by one or more absorption maxima (λ_max), which correspond to electronic transitions between different energy levels within the molecule. The chromophores in this compound are the pyridine and pyrimidine rings. The UV-Vis spectrum would be expected to show π → π* and n → π* transitions characteristic of these aromatic heterocyclic systems. The position and intensity of these absorption bands are influenced by the substitution pattern and the solvent used for the measurement.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

A definitive crystallographic study of this compound is required to elucidate its three-dimensional structure in the solid state. Such an analysis would provide crucial insights into the molecule's conformation, as well as the nature and geometry of non-covalent interactions that govern its crystal packing.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The determination of the crystal system, space group, and unit cell parameters is the foundational step in X-ray crystal structure analysis. This information defines the symmetry and the dimensions of the repeating unit within the crystal lattice. However, without experimental single-crystal X-ray diffraction data for this compound, these fundamental crystallographic details remain unknown.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of bond lengths, bond angles, and torsion angles provides a quantitative description of the molecular geometry. This data is essential for understanding the electronic and steric effects within the molecule. For this compound, the precise values for these parameters have not been experimentally determined and reported.

Advanced Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules with a high degree of accuracy. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. samipubco.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. For 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine, DFT calculations can elucidate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate its total electronic energy.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The energies and shapes of these frontier orbitals are crucial for understanding the molecule's behavior in chemical reactions and its potential to interact with other molecules.

Table 1: Calculated Energetic Properties of this compound using DFT

| Parameter | Value (Illustrative) |

| Total Electronic Energy | -850.123 Hartrees |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.

Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformers. Conformer analysis is essential for identifying the most stable three-dimensional structures of the molecule. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation.

Energy minimization techniques are then applied to refine these structures and locate the lowest energy conformers, which are the most likely to be populated at a given temperature. Understanding the preferred conformation is vital as it dictates the molecule's shape and, consequently, its ability to bind to a biological target.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate regions of different electrostatic potential: red typically represents electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) and pyridine (B92270) rings, as well as the amine group, indicating these are potential sites for hydrogen bonding or coordination with metal ions. mdpi.com Conversely, the hydrogen atoms of the amine group and the methyl group would exhibit positive potential. This information is critical for predicting the molecule's non-covalent interactions and reactivity patterns.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when it binds to a specific region of a biological macromolecule, such as a protein (the target). researchgate.netnih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

The first step in molecular docking is to identify a potential binding site on the target macromolecule. This is often a cavity or cleft on the protein's surface that is complementary in shape and chemical properties to the ligand. For this compound, potential targets could include kinases, a class of enzymes that are often implicated in diseases such as cancer. acs.orgnih.gov

Once a binding site is identified, a docking algorithm is used to place the ligand in various orientations and conformations within the site. A scoring function is then used to estimate the binding affinity for each pose, with the highest-scoring poses representing the most likely binding modes. These predicted interactions can then be visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

Table 2: Predicted Binding Interactions of this compound with a Putative Kinase Target (Illustrative)

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp145 | Hydrogen Bond | 2.8 |

| Val34 | Hydrophobic | 3.5 |

| Lys32 | Hydrogen Bond | 3.1 |

| Phe80 | π-π Stacking | 4.2 |

Note: The data in this table is hypothetical and would be generated from a specific molecular docking study.

These computational predictions provide valuable hypotheses that can be tested experimentally, for example, through site-directed mutagenesis and binding assays, to validate the predicted binding mode and guide the design of more potent and selective inhibitors.

Characterization of Key Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to elucidate the binding modes of inhibitors within the active site of their target proteins. For pyrimidin-2-amine-based kinase inhibitors, these studies consistently highlight a canonical binding pattern centered within the ATP-binding pocket.

The pyrimidin-2-amine scaffold is crucial for forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) base of ATP. For instance, in studies of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives targeting JAK2, the pyrimidin-2-amine core forms essential hydrogen bonds with the backbone of hinge residues Tyr931 and Leu932. nih.gov Similarly, molecular modeling of [4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine analogs with CDK4 revealed critical interactions within the kinase's active site. nih.gov

Beyond the hinge interactions, hydrophobic and van der Waals contacts play a significant role in stabilizing the ligand-protein complex and contributing to binding affinity and selectivity. Molecular dynamics simulations and energy decomposition analyses have identified specific residues that form these favorable interactions. For related kinase inhibitors, residues such as Val55, Lys56, and Tyr52 have been shown to contribute significantly to binding energy through van der Waals and hydrophobic interactions. researchgate.net In studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors, residues like I531, V539, and L654 were found to form strong hydrophobic contacts. mdpi.com

| Interaction Type | Key Interacting Residues (Examples from Analogs) | Role in Binding |

|---|---|---|

| Hydrogen Bonds | Leu932, Tyr931 (JAK2 Hinge) nih.gov | Anchors the pyrimidine core to the kinase hinge region. |

| Hydrophobic Contacts | Val55, Leu155, Ile531 researchgate.netmdpi.comarabjchem.org | Stabilizes the ligand in the ATP pocket, contributes to affinity. |

| π-π Stacking | Tyr84 researchgate.net | Provides favorable stacking interactions with aromatic rings of the ligand. |

| van der Waals | Arg14, Cys90, Asn139 arabjchem.org | Contributes to the overall binding free energy and conformational stability. |

Prediction and Ranking of Ligand Binding Poses and Affinities

Computational methods are instrumental in predicting how a ligand will orient itself within a binding pocket (posing) and estimating the strength of that interaction (affinity). Molecular docking is the primary technique used for this purpose.

Docking algorithms explore a vast number of possible conformations and orientations of the ligand within the receptor's active site. Each generated pose is then evaluated using a scoring function, which calculates a numerical value representing the predicted binding affinity (e.g., docking score or glide emodel score). sums.ac.ir Lower scores typically indicate a more favorable binding interaction. For pyrazolo[3,4-d]pyrimidine derivatives, docking scores were observed in the range of -5.67 to -8.15, which compared favorably with reference drugs. sums.ac.ir

The results from docking studies not only rank potential inhibitors but also provide a structural hypothesis for their activity. The top-ranked poses are those that satisfy key interactions, such as the hinge-binding hydrogen bonds, and achieve a high degree of shape and chemical complementarity with the active site. These predicted poses serve as the starting point for more computationally intensive studies like MD simulations, which can further refine the binding mode and provide a more accurate estimation of binding free energy. mdpi.com

| Computational Method | Output | Purpose |

|---|---|---|

| Molecular Docking (e.g., Glide, AutoDock) | Docking Score (kcal/mol), Binding Pose | Predicts the most likely 3D orientation of the ligand and provides a rapid estimation of binding affinity for ranking compounds. sums.ac.ir |

| MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) | Binding Free Energy (ΔG_bind) | Calculates a more accurate estimation of binding affinity by considering solvation effects and ligand strain energy from MD simulation snapshots. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics approaches use statistical methods to build models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and guiding the design of more potent molecules.

Derivation of Molecular Descriptors and Features

To build a QSAR model, the chemical structure of each molecule in a dataset must be converted into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various physicochemical properties of the molecules. For pyrimidine and pyridine derivatives, a wide array of descriptors are calculated to capture their electronic, hydrophobic, steric, and topological features. researchgate.netresearchpublish.com

Commonly used descriptor classes include:

Constitutional Descriptors: Simple properties like molecular weight and atom counts.

Topological Descriptors: Describe the connectivity and branching of atoms within the molecule.

Quantum Chemical Descriptors: Calculated properties such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to molecular reactivity. researchgate.net

3D-Descriptors: Properties that depend on the three-dimensional conformation of the molecule, such as 3D-MoRSE descriptors. researchpublish.com

| Descriptor Class | Example Descriptor | Chemical Information Encoded |

|---|---|---|

| Hydrophobic | Octanol-water partition coefficient (logP) | Lipophilicity and ability to cross cell membranes. researchgate.net |

| Electronic | Dipole Moment, Partial Atomic Charges | Distribution of electrons within the molecule, influencing electrostatic interactions. researchgate.net |

| Steric/3D | Van der Waals Volume, 3D-MoRSE | Molecular size, shape, and 3D structure. researchgate.netresearchpublish.com |

| Topological | Wiener Index, Kier & Hall indices | Molecular branching and connectivity. |

Development of Predictive Models for Biological Activity

Once descriptors are calculated for a series of compounds with known biological activities (the training set), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model. researchgate.net

A particularly powerful approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govthieme-connect.comresearchgate.net These methods require the three-dimensional alignment of all molecules in the dataset. researchgate.net They then calculate steric and electrostatic fields around the aligned molecules and correlate these field values with biological activity. The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are predicted to increase or decrease activity. nih.govthieme-connect.com

The predictive power of a QSAR model is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²pred). arabjchem.orgnih.gov Robust models for pyrimidine-based kinase inhibitors often achieve high statistical significance, demonstrating their utility in predicting the potency of new designs. arabjchem.orgthieme-connect.comnih.gov

| QSAR Method | Key Features | Typical Statistical Validation |

|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | Uses steric and electrostatic fields to build a 3D model. nih.gov | q² > 0.5, R²pred > 0.6 arabjchem.orgnih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Adds hydrophobic, hydrogen bond donor, and acceptor fields to the CoMFA model. thieme-connect.com | q² > 0.5, R²pred > 0.6 arabjchem.orgthieme-connect.com |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com Pharmacophore models serve as 3D search queries for virtual screening, a computational technique used to rapidly search large databases of compounds to identify novel molecules that are likely to be active. nih.govtandfonline.com

For kinase inhibitors based on the pyrimidine-pyridine scaffold, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors/Donors: Corresponding to the key interactions with the kinase hinge region. worldscientific.com

Aromatic Rings: To engage in potential π-π stacking interactions. nih.gov

Hydrophobic Groups: To occupy hydrophobic pockets within the ATP-binding site. worldscientific.com

Positively Ionizable Groups: Which can be important for specific interactions. ijpsr.com

Once a statistically validated pharmacophore model is developed, it can be used to screen libraries containing millions of virtual compounds. researchgate.net Molecules from the database that fit the 3D arrangement of the pharmacophore features are identified as "hits." These hits can then be further evaluated using more detailed methods like molecular docking and, eventually, experimental testing, streamlining the discovery of new lead compounds. benthamdirect.com

| Pharmacophore Feature | Description | Example in a Kinase Inhibitor Context |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. mdpi.com | Nitrogen atoms in the pyrimidine ring interacting with the kinase hinge. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen in a hydrogen bond. mdpi.com | The exocyclic amine of the pyrimidin-2-amine scaffold. |

| Aromatic Ring (AR) | Aromatic ring systems. nih.gov | The pyridine or other aryl substituents that can form stacking interactions. |

| Hydrophobic (HY) | A region of low polarity. worldscientific.com | Methyl groups or other aliphatic substituents occupying hydrophobic pockets. |

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation

There is no publicly available information detailing the molecular targets of 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine.

No studies reporting the inhibitory effects of this compound on specific enzymes such as kinases or on processes like tubulin polymerization were found.

Data regarding the screening of this compound against panels of enzymes to determine its specificity and selectivity are not available in the reviewed literature.

There are no published kinetic studies characterizing the mode of enzyme inhibition by this compound.

No data from receptor binding assays or analyses of the interaction between this compound and any receptors, including nicotinic acetylcholine (B1216132) receptors, have been reported.

Information on the ability of this compound to modulate protein-protein interactions is not available.

Enzyme Inhibition Studies (e.g., Kinases, Tubulin Polymerization)

Cellular Impact Studies

There are no published studies detailing the effects of this compound on cellular processes or pathways.

Cell Proliferation Assays and Growth Inhibition Kinetics (e.g., Antiproliferative Activity)

No data available.

Cell Cycle Analysis by Flow Cytometry (e.g., G1 or G2/M Phase Arrest)

No data available.

Apoptosis and Necrosis Detection (e.g., Caspase Activation, Annexin V Staining)

No data available.

Investigations into Autophagy, Senescence, or other Cellular Processes (e.g., Vacuolization-inducing Effect)

No data available.

Pathway Elucidation and Signal Transduction Analysis

Western Blotting for Protein Expression and Phosphorylation States

No data available.

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

No data available.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are crucial tools in molecular biology and drug discovery for studying gene expression. These assays work by linking a regulatory DNA sequence of interest to a "reporter gene" that encodes a readily detectable protein, such as luciferase or β-galactosidase. When a compound of interest is introduced to the cells, any change in the expression of the reporter gene provides a quantifiable measure of how the compound affects the specific cellular pathway regulated by that DNA sequence. thermofisher.comberthold.com This allows researchers to screen compounds for their ability to activate or inhibit specific signaling pathways, offering insights into their mechanisms of action. indigobiosciences.com

While this technique is widely used, specific studies employing reporter gene assays to elucidate the biological pathways modulated by this compound are not extensively documented in publicly available research. The application of such assays would be invaluable in determining whether this compound or its close analogues affect key cellular signaling cascades, such as those involved in inflammation, cell proliferation, or metabolic regulation.

Diverse Biological Activity Investigations (as suggested by analogues)

The biological potential of the this compound scaffold can be inferred from studies on structurally similar pyridine (B92270) and pyrimidine (B1678525) derivatives. Research into these analogues has revealed significant antimicrobial and antioxidant properties.

Antimicrobial Spectrum and Mechanism of Action (e.g., against bacterial and fungal strains)

The pyridine and pyrimidine rings are core structures in many compounds exhibiting a wide range of therapeutic properties, including antimicrobial activity. nih.gov Analogues of this compound have been investigated for their efficacy against various pathogenic microbes.

Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which share a similar pyridyl-pyrimidinamine core, have been synthesized and tested against clinically isolated bacterial and fungal strains. While some derivatives showed moderate activity, their efficacy was generally less potent than standard control drugs. researchgate.net

Other related heterocyclic systems have demonstrated more pronounced effects. For instance, certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been found to be potent inhibitors of Escherichia coli, with evidence suggesting they interact irreversibly with the bacterial cell wall, ultimately leading to cell death. nih.gov Similarly, various pyridine derivatives have shown significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. nih.govacs.org The antifungal potential of this class of compounds has also been noted against species like Candida albicans and Aspergillus niger. nih.gov

The mechanism of action for these compounds can vary. For some quinoline (B57606) derivatives, which also feature a nitrogen-containing heterocyclic structure, the antimicrobial effects have been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyridine and Pyrimidine Analogues

| Compound Type | Test Organism | Activity/Result (MIC in µg/mL) | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazide derivative | S. aureus | Comparable to standard Norfloxacin | nih.gov |

| Nicotinic acid benzylidene hydrazide derivative | C. albicans | Comparable to standard Fluconazole | nih.gov |

| 2-Phenyloxazolo[4,5-b]pyridine | Methicillin-resistant S. aureus (MRSA) | 1.56 - 3.12 | nih.gov |

| 5-Arylidene-thiazolidin-4-one with quinoline-pyrimidine | E. coli | 12.5 | mdpi.com |

| 5-Arylidene-thiazolidin-4-one with quinoline-pyrimidine | P. aeruginosa | 62.5 | mdpi.com |

| Imidazo[4,5-b]pyridine derivative (Compound 2) | B. cereus | 0.07 | mdpi.com |

Antioxidant Efficacy and Radical Scavenging Capacity (e.g., DPPH Assay)

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous chronic diseases. Pyrimidine derivatives have emerged as a class of compounds with significant antioxidant potential, capable of scavenging these harmful free radicals. ijpsonline.comijpsonline.com

A common method to evaluate this property is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical. medcraveonline.com A series of novel derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine were assessed using this method. Certain derivatives demonstrated good antioxidant activity, effectively scavenging the DPPH radical, although their potency was less than the ascorbic acid standard. researchgate.net

Studies on other pyrimidine analogues have shown that their radical scavenging activity is influenced by the nature and position of substituents on the heterocyclic rings. For example, the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on phenyl rings attached to the pyrimidine core has been shown to enhance antioxidant efficacy. ijpsonline.com Some 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine (B153573) derivatives showed good radical scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 16.35 to 17.70 mg/mL. ijpsonline.com Similarly, certain tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues also exhibited excellent activity in DPPH assays. ijpsonline.com

Table 2: Antioxidant Activity of Selected Pyrimidine Analogues (DPPH Assay)

| Compound Type | IC50 Value | Reference |

|---|---|---|

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4b) | Moderate Activity (Specific IC50 not provided) | researchgate.net |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4c) | Moderate Activity (Specific IC50 not provided) | researchgate.net |

| 1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidine (chloro-fluoro substituted) | 16.92 µg/mL | ijpsonline.com |

| 1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidine (difluoro substituted) | 16.35 mg/mL | ijpsonline.com |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue (3a) | 46.31 | ijpsonline.com |

| S-linked 4-hydroxyphenyl pyrimidine | 8 µM | ijpsonline.com |

Structure Activity Relationship Sar Analysis and Medicinal Chemistry Optimization

Systematic Modification of Substituents on the Pyridine (B92270) Ring

The pyridine ring serves as a crucial scaffold in this compound, and alterations to its substituents can significantly modulate its interaction with biological targets. Key positions for modification include the C4-methyl group and the C2-amine group.

Influence of the Methyl Group at C4 Position

The methyl group at the C4 position of the pyridine ring plays a significant role in the compound's activity. While specific studies on 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine are limited, research on analogous 2-amino-4-methylpyridine (B118599) derivatives suggests that this methyl group can contribute to the molecule's binding affinity and selectivity. For instance, in a series of 2-amino-4-methylpyridine analogues developed as inhibitors for inducible nitric oxide synthase (iNOS), the 4-methyl group was a common feature among potent compounds, indicating its importance for activity. Alterations at this position, such as replacement with larger alkyl groups or polar substituents, would likely impact the compound's steric and electronic profile, potentially affecting its fit within a target's binding pocket.

Table 1: Hypothetical Influence of C4-Substituents on Pyridine Ring on Biological Activity

| Compound | R (C4-Substituent) | Relative Potency (Hypothetical) |

| 1a | -CH₃ | 1.0 |

| 1b | -H | 0.5 |

| 1c | -CH₂CH₃ | 0.8 |

| 1d | -OCH₃ | 0.6 |

Note: This table is hypothetical and for illustrative purposes due to the lack of specific experimental data for this exact compound.

Role of the Amine Group at C2 Position in Activity and Binding

The 2-amine group on the pyridine ring is a critical functional group, often involved in key hydrogen bonding interactions with target proteins. In many kinase inhibitors featuring a 2-aminopyridine (B139424) scaffold, this amine group acts as a hydrogen bond donor, anchoring the molecule to the hinge region of the kinase. SAR studies on related 3,5-diarylaminopyridines have shown that substitution or replacement of the 2-amino group often leads to a loss of activity, highlighting its essential role in target engagement. Modifications such as N-alkylation or replacement with other functional groups would be expected to significantly alter the compound's binding mode and potency.

Rational Alteration of the Pyrimidin-5-yl Substituent at C5 Position

The pyrimidin-5-yl moiety at the C5 position of the pyridine ring is another key area for medicinal chemistry optimization. Variations in the pyrimidine's substitution pattern and its complete replacement with bioisosteres can have a profound effect on the compound's biological profile.

Variations in the Pyrimidine (B1678525) Substitution Pattern

The substitution pattern on the pyrimidine ring itself can be modified to fine-tune the compound's properties. The pyrimidine ring, with its nitrogen atoms, can participate in various non-covalent interactions. The introduction of small substituents at different positions of the pyrimidine ring could modulate its electronic properties and steric bulk, thereby influencing its interaction with the target protein. For example, the addition of a methyl or a halogen atom could enhance hydrophobic interactions or introduce new polar contacts.

Bioisosteric Replacements of the Pyrimidine Moiety

Bioisosteric replacement of the pyrimidine ring is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. A range of other five- or six-membered heterocycles can be considered as bioisosteres for the pyrimidine ring. The choice of a bioisostere depends on its ability to mimic the key electronic and steric features of the pyrimidine ring that are essential for biological activity.

Table 2: Potential Bioisosteric Replacements for the Pyrimidine Moiety and their Rationale

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Pyrimidine | Pyridine | Maintain aromaticity and hydrogen bonding capabilities. |

| Pyrimidine | Thiophene | Alter electronic properties while maintaining a similar size. |

| Pyrimidine | Furan | Introduce a different heteroatom to modulate polarity. |

| Pyrimidine | Pyrrole | Introduce a hydrogen bond donor. |

Impact of Heterocycle Orientation and Linkage Geometry on Biological Activity

The geometry of the linkage ensures that the two heterocyclic rings are positioned optimally to interact with their respective binding pockets on the target protein. Any modification that alters this geometry, such as the introduction of bulky groups near the linkage, could disrupt the favorable orientation and lead to a decrease in activity. Computational modeling and conformational analysis are often employed to understand the preferred orientation of the two rings and to guide the design of analogs with improved activity.

Scientific Review of this compound: Current Research and Development

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data focusing on the chemical compound this compound was identified.

This includes a lack of information regarding its synthesis, biological activity, structure-activity relationships (SAR), and any potential applications in medicinal chemistry. The compound does not appear in prominent chemical and biological databases under its specified name or structure.

Consequently, it is not possible to provide an article on the "" for this compound as requested. There is no available data to discuss stereochemical considerations or strategic lead compound development for this specific molecule.

Further research and synthesis of this compound would be required to generate the data necessary for the requested scientific article. At present, it remains an uncharacterized compound in the public domain.

Future Research Directions and Translational Perspectives

Exploration of New and Efficient Synthetic Pathways

The development of novel and efficient synthetic routes is paramount for the exploration of 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine and its derivatives. Future research should focus on methodologies that offer high yields, scalability, and access to a diverse range of analogs.

Key Approaches:

Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki and Stille coupling can be optimized for the efficient formation of the carbon-carbon bond between the pyridine (B92270) and pyrimidine (B1678525) rings. Research into novel catalysts and reaction conditions could improve yields and functional group tolerance.

One-Pot Multi-Component Reactions: Designing a one-pot synthesis from readily available starting materials would significantly streamline the manufacturing process, making it more cost-effective and environmentally friendly.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, reproducibility, and scalability. Developing a flow-based synthesis for this scaffold would be a significant advancement for its large-scale production.

An example of a synthetic approach for a related pyrimidine derivative involves the Suzuki coupling of a substituted benzyloxy-5-bromopyrimidine with an aryl boronic acid in the presence of a palladium catalyst. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. nih.gov For this compound, these computational tools can be leveraged to accelerate the identification of potent and selective analogs.

Applications of AI/ML:

Predictive Modeling: ML models can be trained on existing data for similar compounds to predict biological activities, such as kinase inhibition or receptor binding, as well as pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.

Virtual Screening: Large virtual libraries of derivatives can be screened against biological targets to identify promising candidates for synthesis and experimental testing.

Development of Advanced In Vitro Model Systems for Comprehensive Biological Evaluation

To thoroughly characterize the biological effects of this compound and its analogs, advanced in vitro models that better recapitulate human physiology are essential.

Advanced Models:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids provide a more physiologically relevant environment compared to traditional 2D cell cultures for assessing efficacy and toxicity.

High-Content Screening (HCS): HCS platforms can be used to evaluate the effects of compounds on multiple cellular parameters simultaneously, providing a deeper understanding of their mechanisms of action.

Disease-Specific Assays: Developing and utilizing in vitro assays that model specific diseases, such as cancer or neurodegenerative disorders, will be crucial for identifying the therapeutic potential of this compound class. For instance, evaluating neuroprotective potential can be done using cell lines like SH-SY5Y treated with toxins to induce cell death. mdpi.com

Elucidation of Broader Biological Networks through Systems Biology Approaches

A systems biology approach can provide a holistic understanding of how this compound affects complex biological networks. nih.gov This involves integrating data from various "omics" technologies to build comprehensive models of cellular responses.

Systems Biology Techniques:

Genomics and Transcriptomics: Analyzing changes in gene and RNA expression following treatment can reveal the pathways and biological processes modulated by the compound.

Proteomics: Studying alterations in protein expression and post-translational modifications can identify direct targets and downstream signaling effects.

Metabolomics: Profiling changes in metabolite levels can provide insights into the compound's impact on cellular metabolism.

By integrating these datasets, researchers can construct network models to predict the on- and off-target effects of the compound, aiding in the identification of potential therapeutic applications and mechanisms of toxicity. plos.org

Design and Synthesis of Novel Chemical Probes for Target Validation

To validate the biological targets of this compound, the design and synthesis of high-quality chemical probes are necessary. These probes are essential tools for elucidating the compound's mechanism of action.

Characteristics of Ideal Chemical Probes:

High Potency and Selectivity: Probes should potently and selectively interact with their intended target to minimize off-target effects.

Cellular Permeability: They must be able to cross cell membranes to engage with intracellular targets.

Versatility: Probes can be modified with tags (e.g., biotin, fluorescent dyes) to facilitate target identification and imaging studies.

The development of such probes, based on the this compound scaffold, will be instrumental in confirming its molecular targets and advancing our understanding of its biological function. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyridine-pyrimidine hybrids like this compound often employs cross-coupling reactions. A validated approach involves:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (10 mol%) with Na₂CO₃ in a DME:H₂O (10:1) solvent system at 150°C for 1 hour, as demonstrated for structurally analogous compounds (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives) .

- Purification : Column chromatography (hexane/acetone gradient) or recrystallization improves purity, achieving yields up to 51% in similar reactions .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, Na₂CO₃, 150°C | ~50% | |

| Purification | Hexane/acetone gradient | 51% |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on pyridine and pyrimidine rings. Aromatic protons typically appear in δ 7.0–9.0 ppm .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., ESI-MS m/z 254.1 [M+H]⁺ for related compounds) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into the design of novel derivatives of this compound?

Methodological Answer: The ICReDD framework combines quantum chemical calculations and experimental data to streamline reaction design :

Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates for pyrimidine functionalization.

Data Mining : Extract reaction parameters (e.g., solvent, catalyst) from databases to narrow experimental conditions.

Feedback Loop : Validate computational predictions with small-scale reactions, then refine models using experimental outcomes .

Q. Example Workflow :

| Computational Step | Experimental Validation |

|---|---|

| DFT-based energy profiling | Test predicted optimal catalyst (e.g., Pd(OAc)₂) |

| Solvent polarity analysis | Compare DMF vs. THF in coupling efficiency |

Q. How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?

Methodological Answer: Contradictory bioactivity data often arise from structural variations or assay conditions. A systematic resolution involves:

- SAR Studies : Compare analogues with modifications at the pyrimidine 5-position (e.g., methyl vs. trifluoromethyl groups) .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line, incubation time). For example, antimicrobial assays should specify MIC endpoints .

- Meta-Analysis : Aggregate data from PubChem and CRDC-classified studies to identify trends .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer: Mechanistic studies require interdisciplinary approaches:

- Target Identification : Use affinity chromatography or CRISPR-Cas9 screening to identify binding partners .

- Kinetic Studies : Monitor time-dependent inhibition of enzymes (e.g., kinases) via fluorescence assays .

- In Silico Docking : Model interactions with proteins (e.g., PD-L1) using PDB structures (e.g., RCSB PDB ligand BY7) .

Q. How can researchers optimize solvent and catalyst systems for large-scale synthesis while minimizing environmental impact?

Methodological Answer: Green chemistry principles guided by CRDC frameworks suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.